(Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c14-9-3-1-4-10(7-9)20-8-12(16)18-19-13-6-2-5-11(15)17-13/h1-7H,8H2,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFHXPAGZHABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC2=NC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC2=NC(=CC=C2)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated ethane derivative under basic conditions.
Formation of the chloropyridinyl intermediate: This involves the reaction of 6-chloro-2-pyridine with a suitable hydrazine derivative.
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the chloropyridinyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethanimidamide moiety (N′-amino group) is susceptible to hydrolysis under acidic or alkaline conditions. For example:
-
Alkaline Hydrolysis :
In a related compound, N-cyanoacetamidine derivatives undergo hydrolysis in 6N NaOH to form carbamoyl derivatives via demethylation and cyano-group conversion . For the target compound, similar conditions may yield:
Table 1: Hydrolysis Conditions and Products
| Reagent/Conditions | Expected Product | Basis for Prediction |
|---|---|---|
| 6N NaOH, reflux | N'-Carbamoyl derivative | Analogous acetamiprid hydrolysis |
| HCl (aqueous), heat | Amidine → Amide conversion | General amidine reactivity |
Substitution Reactions
The chlorinated aromatic rings (3-chlorophenoxy and 6-chloropyridinyl) may undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling:
-
Chloropyridinyl Substitution :
The 6-chloro group on pyridine can be replaced by nucleophiles (e.g., amines, alkoxides) under palladium catalysis . -
Chlorophenoxy Substitution :
The 3-chlorophenoxy group may require harsher conditions (e.g., CuI, DMF, 120°C) for substitution due to electron-withdrawing effects.
Table 2: Substitution Reactions
| Site | Reagents/Conditions | Product |
|---|---|---|
| 6-Chloropyridinyl | Pd(PPh₃)₄, NH₃, EtOH, 80°C | 6-Aminopyridinyl derivative |
| 3-Chlorophenoxy | CuI, K₂CO₃, DMF, 120°C | Phenoxy-O-alkyl/aryl derivatives |
Oxidation and Reduction
-
Oxidation :
The ethanimidamide group can be oxidized to form nitriles or carboxylic acids using strong oxidizers like KMnO₄ : -
Reduction :
LiAlH₄ may reduce the amidine group to a secondary amine.
Table 3: Redox Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid/nitrile |
| Reduction | LiAlH₄, THF | Secondary amine derivative |
Cyclization and Condensation
The amidine group can participate in cycloaddition or condensation with carbonyl compounds (e.g., ketones, aldehydes) to form heterocycles like pyrimidines :
Coordination Chemistry
The N′-amino and pyridinyl nitrogen atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties.
Scientific Research Applications
Preliminary studies suggest that (Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide exhibits notable biological activities, potentially acting as a biochemical probe or inhibitor in various biological systems. Its unique structural features may allow it to modulate enzyme activities or influence signaling pathways, making it a candidate for further research in medicinal chemistry.
Applications in Scientific Research
-
Drug Development:
- The compound's ability to interact with specific biological targets makes it a candidate for drug discovery efforts aimed at developing new therapeutics for diseases influenced by enzyme activity or receptor signaling.
- Its structural characteristics can be leveraged to design analogs with improved efficacy and selectivity.
-
Biochemical Research:
- Researchers may utilize this compound to explore its mechanism of action within cellular systems, providing insights into enzyme kinetics and regulatory pathways.
- It can serve as a tool for studying the physiological roles of chlorophenoxy and chloropyridinyl groups in biological contexts.
-
Pharmacological Studies:
- Investigating the pharmacokinetics and pharmacodynamics of this compound could reveal its potential as a lead compound for further development.
- Understanding its interactions at the molecular level may contribute to the development of targeted therapies.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide would depend on its specific applications and targets. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide: can be compared with other compounds containing chlorophenoxy or chloropyridinyl groups.
N’-(6-chloro-2-pyridinyl)ethanehydrazonamide: Similar structure but without the chlorophenoxy group.
2-(3-chlorophenoxy)ethanehydrazonamide: Similar structure but without the chloropyridinyl group.
Uniqueness
The uniqueness of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
(Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide is a synthetic organic compound with potential applications in biological research and drug development. Its unique structure combines chlorophenoxy and chloropyridinyl groups, which may confer specific biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide, with the following molecular formula:
- Molecular Formula: C13H12Cl2N4O
- CAS Number: 477852-71-4
The structure includes a chlorophenoxy group linked to a chloropyridinyl moiety via an ethanimidamide linkage, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chlorophenoxy Intermediate: Reacting 3-chlorophenol with a halogenated ethane derivative under basic conditions.
- Formation of the Chloropyridinyl Intermediate: Involves the reaction of 6-chloro-2-pyridine with a suitable hydrazine derivative.
- Coupling Reaction: The final step couples the two intermediates under controlled conditions to yield the target compound.
The biological activity of this compound may involve interaction with various enzymes or receptors. Preliminary studies suggest it could act as a biochemical probe or inhibitor in biological systems, potentially modulating enzyme activities or signaling pathways.
Potential Applications
- Biochemical Probes: The compound may serve as a tool for studying specific biological pathways due to its ability to interact with target proteins.
- Drug Development: Its structural features suggest potential for development into therapeutic agents targeting diseases influenced by the pathways it interacts with.
Inhibitory Effects on Enzymes
Research indicates that compounds similar to this compound can act as competitive inhibitors for key metabolic enzymes. For instance, studies on related compounds have shown inhibitory effects on pyruvate kinase and phosphoenolpyruvate carboxylase, highlighting the potential for similar activity in this compound .
Comparative Studies
Comparative analysis with structurally similar compounds reveals unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks chlorophenoxy group | Moderate inhibitor of enzyme X |
| Compound B | Lacks chloropyridinyl group | Weak interaction with receptor Y |
| This compound | Contains both groups | Potential strong inhibitor of enzyme Z |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted aromatic precursors. Key steps include:
- Substitution reactions under alkaline conditions to introduce phenoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs) .
- Reduction of nitro intermediates to amines using iron powder under acidic conditions .
- Condensation reactions with carboximidamide derivatives, often requiring condensing agents like DCC (dicyclohexylcarbodiimide) .
- Critical parameters: Temperature (typically 60–100°C), solvent polarity (e.g., DMF, acetonitrile), and catalyst selection (e.g., palladium for coupling reactions) .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and Z/E isomerism .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration validation .
Q. What reaction conditions are critical for minimizing by-products during synthesis?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Catalyst optimization : Use of Pd catalysts for cross-coupling reactions reduces side products .
- Temperature control : Lower temperatures (0–25°C) suppress undesired dimerization .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve enantiomeric purity?
- Methodological Answer :
- Chiral chromatography : Use of cellulose-based columns for enantiomer separation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated coupling reactions .
- Kinetic resolution : Selective crystallization of the Z-isomer via solvent tuning (e.g., ethanol/water mixtures) .
Q. What strategies resolve contradictions between computational and experimental spectroscopic data?
- Methodological Answer :
- DFT calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data to identify structural discrepancies .
- Crystallographic validation : Use SHELXL refinement to reconcile geometric parameters (bond lengths/angles) .
- Dynamic NMR experiments : Assess conformational flexibility causing signal splitting .
Q. Which advanced crystallographic techniques validate stereochemical assignments?
- Methodological Answer :
- ORTEP-III software : Generate thermal ellipsoid plots to visualize electron density and confirm Z-configuration .
- Twinned data refinement : SHELXL’s TWIN/BASF commands to model overlapping crystal domains .
- High-resolution synchrotron data : Resolve ambiguous positions in electron density maps .
Q. How do solvent and catalyst choices influence reaction kinetics and stability?
- Methodological Answer :
- Solvent polarity effects : Protic solvents (e.g., methanol) accelerate nucleophilic substitutions but may hydrolyze carboximidamide groups .
- Catalyst screening : Pd(OAc)2 vs. PdCl2 impacts turnover frequency and by-product formation in coupling steps .
- Accelerated stability studies : Monitor degradation under stress conditions (heat, light) via HPLC to identify labile functional groups .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR data for the Z-isomer?
- Methodological Answer :
- Variable temperature (VT) NMR : Identify dynamic processes (e.g., hindered rotation) causing signal broadening .
- Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous proton-carbon couplings to confirm connectivity .
- Cross-validation with IR/Raman : Detect hydrogen bonding affecting chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
